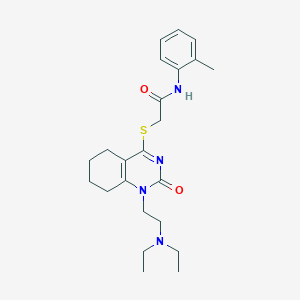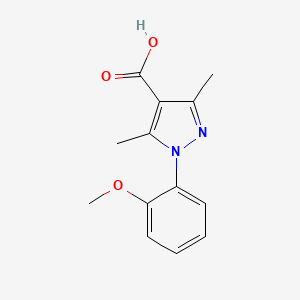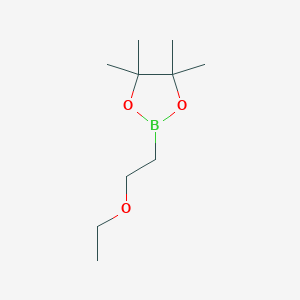![molecular formula C11H13ClN2O4 B2442914 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride CAS No. 2034469-89-9](/img/structure/B2442914.png)
5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride” is a derivative of the oxazolidinone class of compounds . Oxazolidinones are a class of synthetic antibacterial agents that act as protein synthesis inhibitors on the ribosomal 50S subunit of bacteria . This prevents the formation of the 70S initiation complex, which is a prerequisite for bacterial reproduction . Oxazolidinones are used for gram-positive infections and can be bacteriostatic or bactericidal depending on the bacteria being treated .
Scientific Research Applications
Antibacterial Activity
The oxazolidinone class of compounds, including 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride, has demonstrated potent antibacterial activity. Researchers have explored its effectiveness against Gram-positive bacteria, particularly those resistant to other antibiotics. The compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, making it a valuable candidate for combating infections caused by strains like Staphylococcus aureus, Enterococcus faecium, and Streptococcus pneumoniae .
Tuberculosis Treatment
Given its antimicrobial properties, 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride has been investigated as a potential agent for tuberculosis (TB) treatment. TB, caused by Mycobacterium tuberculosis, remains a global health challenge. The compound’s ability to inhibit bacterial growth makes it an attractive candidate for combination therapy in multidrug-resistant TB cases .
Quinoxaline Synthesis
Interestingly, this compound can serve as a precursor for quinoxaline synthesis. In the absence of sulfur, it forms quinoxaline derivatives in 1,4-dioxane. Quinoxalines find applications in medicinal chemistry, as they exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Researchers have explored the synthesis of various quinoxaline analogs using this versatile method .
Pharmacological Studies
Researchers have investigated the pharmacological properties of 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride. These studies include assessing its toxicity, pharmacokinetics, and bioavailability. Understanding these aspects is crucial for potential drug development and clinical use .
Structure-Activity Relationship (SAR) Studies
Chemists have explored the structure-activity relationship of this compound. By modifying its chemical structure, they aim to enhance its efficacy, selectivity, and safety profile. SAR studies guide medicinal chemists in optimizing drug candidates for specific therapeutic applications .
Biochemical Assays and Enzyme Inhibition
Researchers have employed 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride in biochemical assays and enzyme inhibition studies. Its interaction with enzymes, receptors, or other biological targets provides insights into its mechanism of action and potential therapeutic applications .
Combination Therapy
Considering its unique mode of action, this compound may synergize with other antibiotics or therapeutic agents. Combination therapy strategies could enhance efficacy, reduce resistance, and broaden the spectrum of activity against bacterial infections .
Exploration of New Derivatives
Continued research aims to synthesize novel derivatives based on the core structure of 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride. These derivatives may exhibit improved properties or novel biological activities, expanding their potential applications .
properties
IUPAC Name |
5-(aminomethyl)-3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c12-4-8-5-13(11(14)17-8)7-1-2-9-10(3-7)16-6-15-9;/h1-3,8H,4-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPUKUAGDVGKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2442838.png)

![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2442840.png)




![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2442847.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide](/img/structure/B2442852.png)
![3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442853.png)